molecular formula C8H17NO B13470751 [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol

Cat. No.: B13470751
M. Wt: 143.23 g/mol
InChI Key: AAHDGWGNYJVYMG-MRVPVSSYSA-N
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Description

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the hydroxyl group and the isopropyl substituent on the pyrrolidine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reduction of a pyrrolidinone precursor. For instance, the reduction of pyrrolidin-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) can yield the desired alcohol . Another approach involves the ring-opening of an epoxide with a pyrrolidine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes or the use of biocatalysts to achieve enantioselective synthesis. These methods ensure high yields and enantiomeric purity, which are crucial for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, tosylates

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of various alcohol derivatives

    Substitution: Formation of ethers, esters, or other substituted products

Mechanism of Action

The mechanism of action of [(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol depends on its specific application. In medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, modulating their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity . The hydroxyl group and the isopropyl substituent contribute to its interaction with molecular targets, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

[(3R)-1-(propan-2-yl)pyrrolidin-3-yl]methanol can be compared with other pyrrolidine derivatives such as:

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(3R)-1-propan-2-ylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

AAHDGWGNYJVYMG-MRVPVSSYSA-N

Isomeric SMILES

CC(C)N1CC[C@H](C1)CO

Canonical SMILES

CC(C)N1CCC(C1)CO

Origin of Product

United States

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